molecular formula C11H6F3N3O B4499808 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4499808
M. Wt: 253.18 g/mol
InChI Key: YYXJRMJZPSVNPO-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the desired pyrazoloquinoline derivatives with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the pyrazoloquinoline core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

6-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-2-5-8-6(4-15-9(5)7)10(18)17-16-8/h1-4H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXJRMJZPSVNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 3
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 4
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 5
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 6
Reactant of Route 6
6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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